Propenylguaiacol
Overview
Description
Propenylguaiacol is a natural product found in Chaerophyllum macrospermum, Hedychium spicatum, and other organisms with data available.
Scientific Research Applications
Biological Studies with Chemically Characterized Propolis Samples Propolis, a bee product containing propenylguaiacol, has been the subject of extensive pharmacological research. Studies have focused on understanding its biological activities with chemically characterized samples, leading to insights beneficial for therapy and healthcare applications (Bankova, 2005).
Use in High-Performance Thermoplastics this compound derivatives, like bisguaiacol (BG), have been used in the synthesis of biobased polyesters with remarkable thermal properties. This research shows the potential of this compound-related compounds in creating sustainable and high-performance materials for the plastics industry (Curia et al., 2018).
Development of New Drugs from Propolis The pharmacological properties of propolis, which includes compounds like this compound, are being explored for the development of new drugs. Its efficacy in various biological protocols suggests its therapeutic potential, though clinical research is needed for further validation (Sforcin & Bankova, 2011).
Sustainable Polymer Applications Lignin-derived this compound has been studied for its application in creating sustainable polymer materials. Its usage in polyesters and other polymers emphasizes the potential of this compound in renewable and environmentally friendly applications in the polymer industry (Koelewijn et al., 2017).
Antibacterial and Antioxidant Properties Aminoguaiacol, derived from guaiacol, has been investigated for its antibacterial and antioxidant properties when grafted onto polysaccharides. This research highlights the potential of this compound derivatives in biomedical applications, particularly in antibacterial and antioxidative contexts (Kouassi et al., 2017).
Catalytic Hydrodeoxygenation in Microreactors The hydrodeoxygenation of 4-propylguaiacol, a model compound in lignin-derived pyrolysis oil, has been explored using microreactors and solid catalysts. This study contributes to the understanding of lignin conversion processes, relevant to biofuel production and other industrial applications (Hafeez et al., 2021).
Lignin Depolymerization Research Research on the depolymerization of lignin, where propylguaiacol is a significant product, contributes to the sustainable utilization of biomass. The study of such processes has implications for the production of renewable chemicals and fuels (Zhai et al., 2017).
Aroma Extraction in Wine Aging In the context of wine aging, the extraction kinetics of compounds like 4-propylguaiacol from oak casks have been studied. This research is significant for understanding flavor development in aged wines and for optimizing aging processes (Ferreira et al., 2006).
Properties
IUPAC Name |
2-methoxy-4-prop-1-enylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOGJUNALELMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022413 | |
Record name | Isoeugenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-54-1 | |
Record name | Isoeugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoeugenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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